4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide is an organic compound with a complex structure It is characterized by the presence of two methoxy groups, two chlorine atoms, and an acetamido group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This intermediate is then subjected to acylation with acetic anhydride to form 5-chloro-2-methoxybenzoyl chloride. The next step involves the reaction of this intermediate with 5-chloro-2-methoxyaniline to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 5-chloro-2-methoxybenzoic acid, while reduction of nitro groups can produce 5-chloro-2-methoxyaniline.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-methoxyaniline
- 5-Chloro-2-methoxybenzoyl chloride
Uniqueness
5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy and chlorine substitutions, along with the acetamido group, make it particularly versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H16Cl2N2O4 |
---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
4-acetamido-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-9(22)20-13-8-16(25-3)11(7-12(13)19)17(23)21-14-6-10(18)4-5-15(14)24-2/h4-8H,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
FRWDCVMPAMYKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.